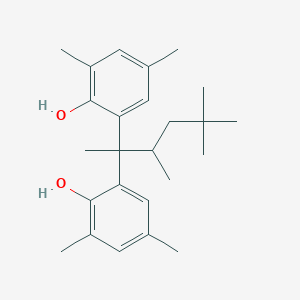
2,2'-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 3,5,5-trimethylhexane-2,2-diol with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The exact molecular targets and pathways are still under investigation, but its stabilizing effects on various chemical and biological systems are well-documented.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5-Trimethylhexane: A similar compound with a different substitution pattern.
2,3,5-Trimethylhexane: Another related compound with variations in the position of methyl groups.
2,4,4-Trimethylhexane: A compound with a different arrangement of methyl groups.
Uniqueness
What sets 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) apart is its unique structure, which imparts specific chemical properties and reactivity. Its ability to act as a stabilizer and antioxidant makes it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
89868-68-8 |
|---|---|
Molekularformel |
C25H36O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-[2-(2-hydroxy-3,5-dimethylphenyl)-3,5,5-trimethylhexan-2-yl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-15-10-17(3)22(26)20(12-15)25(9,19(5)14-24(6,7)8)21-13-16(2)11-18(4)23(21)27/h10-13,19,26-27H,14H2,1-9H3 |
InChI-Schlüssel |
SPGNXBRFCQCUPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C2=CC(=CC(=C2O)C)C)C(C)CC(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















